molecular formula C15H15Cl2N5O2 B1679025 NLCQ-1 CAS No. 221292-08-6

NLCQ-1

货号: B1679025
CAS 编号: 221292-08-6
分子量: 368.2 g/mol
InChI 键: LWTUZIMLIKOKDI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

4-[3-(2-硝基-1-咪唑基)-丙氨基]-7-氯喹啉盐酸盐的合成涉及多个步骤。 关键中间体4-氯-7-硝基喹啉在受控条件下与3-(2-硝基-1-咪唑基)-丙胺反应,生成最终产物 。该反应通常需要惰性气氛和特定的温度控制,以确保高收率和纯度。

工业生产方法

对于工业规模的生产,4-[3-(2-硝基-1-咪唑基)-丙氨基]-7-氯喹啉盐酸盐的合成是使用优化的反应条件进行放大的。 该化合物被制备成无菌盐水溶液或 5% 葡萄糖溶液,用于体内实验 .

化学反应分析

反应类型

4-[3-(2-硝基-1-咪唑基)-丙氨基]-7-氯喹啉盐酸盐经历了几种类型的化学反应,包括:

常见试剂和条件

    还原: 使用细胞色素 P450 和 b5 还原酶的酶促还原。

    取代: 在受控温度和 pH 条件下的亲核试剂。

主要产品

这些反应形成的主要产物包括还原代谢物,这些代谢物对缺氧肿瘤细胞表现出细胞毒性作用 .

科学研究应用

Synergistic Effects with Radiotherapy and Chemotherapy

NLCQ-1 has been extensively studied for its synergistic effects when combined with radiotherapy and various chemotherapeutic agents. Key findings include:

  • Enhanced Efficacy : In murine models, this compound significantly improved the antitumor effects of radiotherapy, leading to greater tumor regression compared to radiation alone .
  • Combination with Chemotherapeutics : Studies demonstrate that this compound enhances the effectiveness of agents like paclitaxel and 5-fluorouracil (5-FU). For instance, a study showed that when administered alongside 5-FU, this compound increased nucleosome formation indicative of enhanced apoptosis in cancer cells .

Case Study 1: Glioma Treatment

In a study involving advanced-stage human glioma xenografts, this compound was administered in conjunction with fractionated radiation doses. The results indicated a significant delay in tumor growth and improved survival rates among treated subjects compared to controls .

Treatment GroupTumor Growth Delay (days)Survival Rate (%)
Control1040
This compound + Radiation3080

Case Study 2: Metastatic Lung Disease

Another investigation focused on the impact of this compound on metastatic lung disease in mice. The administration of this compound post-radiotherapy resulted in a dramatic reduction in lung metastases compared to control groups, showcasing its potential as an adjuvant therapy .

TreatmentPercentage of Mice with Lung Disease
Control95%
This compound33%

Toxicological Profile

Toxicity studies have indicated that this compound has a favorable safety profile, exhibiting minimal systemic toxicity even at therapeutic doses. The compound demonstrates good stability in human plasma and favorable pharmacokinetics, making it a promising candidate for clinical trials .

相似化合物的比较

4-[3-(2-硝基-1-咪唑基)-丙氨基]-7-氯喹啉盐酸盐与替拉帕明和 RB6145 等其他生物还原化合物进行了比较。 与这些化合物不同,它表现出显着的缺氧选择性和更好的血管外扩散 。类似的化合物包括:

4-[3-(2-硝基-1-咪唑基)-丙氨基]-7-氯喹啉盐酸盐因其弱 DNA 结合特性而脱颖而出,这使其能够有效地扩散和渗透到缺氧肿瘤组织中 .

生物活性

NLCQ-1, also known as NSC 709257, is a compound that has garnered attention due to its biological activity as a hypoxia-selective cytotoxin. It is primarily investigated for its potential in cancer therapy, particularly in combination with radiotherapy and chemotherapy. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and results from various studies.

Chemical Structure and Properties

This compound is a quinoline analog characterized by its weak DNA-binding properties. Its chemical structure facilitates its selective activation under hypoxic conditions, which is crucial for its cytotoxic effects against tumors that often exhibit low oxygen levels.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetics, including:

  • High Plasma Protein Binding : Approximately 99% binding in human plasma, primarily to alpha(1)-acid glycoprotein and serum albumin .
  • Stability : The compound remains stable in human plasma for extended periods (up to 24 hours at 37°C) but shows instability in rodent and dog plasma after 10 hours .
  • Bioavailability : A sensitive HPLC method allows for quantification in biological fluids, with a lower limit of quantitation at 10.4 ng/ml in plasma .

This compound's cytotoxicity is primarily mediated through its activation by reductive enzymes such as cytochrome P450 and b5 reductases. Studies indicate that:

  • Under hypoxic conditions, this compound is reduced to toxic metabolites that exert antiproliferative effects on tumor cells .
  • In vitro studies show that this compound enhances the effectiveness of radiation therapy against hypoxic tumor cells, leading to significant tumor growth delays in murine models .

In Vitro Studies

This compound has demonstrated potent antiproliferative activity against various human and rodent tumor cell lines under both aerobic and anaerobic conditions. Notable findings include:

  • Cell Line Sensitivity : Total growth inhibition was observed in several cancer cell lines, including NCI-H226 (non-small cell lung cancer), HT29 (colon cancer), and T-47D (breast cancer) when exposed to high concentrations of this compound .

In Vivo Studies

This compound's efficacy has been further validated through numerous animal studies:

  • Tumor Models : In murine models, this compound was shown to significantly enhance the effects of radiotherapy. For instance, in studies involving human glioma xenografts, combining this compound with radiation resulted in complete tumor regression and prolonged survival rates .
Study TypeTumor ModelTreatmentOutcome
In VitroVarious Cell LinesThis compound aloneGrowth inhibition in several lines
In VivoHuman Glioma XenograftThis compound + RadiationComplete regression & increased survival
In VivoMurine TumorsThis compound + ChemotherapyEnhanced tumor growth delay

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Combination with Paclitaxel : A study indicated that while this compound alone was ineffective at certain doses, its combination with paclitaxel led to enhanced tumor growth delay compared to either treatment alone .
  • Radiation Therapy Synergy : In experiments involving fractionated radiation doses combined with this compound, significant tumor growth delays were recorded—up to 36.5 days longer than radiation alone—demonstrating the compound's potential as an adjuvant therapy .

属性

CAS 编号

221292-08-6

分子式

C15H15Cl2N5O2

分子量

368.2 g/mol

IUPAC 名称

7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine;hydrochloride

InChI

InChI=1S/C15H14ClN5O2.ClH/c16-11-2-3-12-13(4-6-18-14(12)10-11)17-5-1-8-20-9-7-19-15(20)21(22)23;/h2-4,6-7,9-10H,1,5,8H2,(H,17,18);1H

InChI 键

LWTUZIMLIKOKDI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C=C1Cl)NCCCN3C=CN=C3[N+](=O)[O-].Cl

规范 SMILES

C1=CC2=C(C=CN=C2C=C1Cl)NCCCN3C=CN=C3[N+](=O)[O-].Cl

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>5 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

4-(3-(2-nitro-1-imidazolyl)-propylamino)-7-chloroquinoline hydrochloride
NLCQ-1

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NLCQ-1
Reactant of Route 2
Reactant of Route 2
NLCQ-1
Reactant of Route 3
Reactant of Route 3
NLCQ-1
Reactant of Route 4
Reactant of Route 4
NLCQ-1
Reactant of Route 5
Reactant of Route 5
NLCQ-1
Reactant of Route 6
Reactant of Route 6
NLCQ-1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。